molecular formula C9H4F3NO2S B13199731 4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13199731
M. Wt: 247.20 g/mol
InChI Key: JQYITLUDIHRDGD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a high-value synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a privileged thieno[2,3-b]pyridine scaffold, a structure known for its significant biological activities and broad utility in developing therapeutic agents. The core structure serves as a key precursor in the synthesis of more complex heterocyclic systems, including tricyclic lactones and pyridothienopyrimidinones, via methodologies such as tandem Sonogashira coupling-lactonization and Rh(III)-catalyzed C-H activation . The primary research value of this compound and its analogues lies in oncology. The thieno[2,3-b]pyridine core is a recognized pharmacophore in the development of kinase inhibitors . Specifically, derivatives of this chemical class have been investigated as potent inhibitors of enzymes like Provirus Integration in Maloney (Pim) kinases, which are serine/threonine kinases that play critical roles in regulating cell cycle, proliferation, and apoptosis . These inhibitors often function as non-ATP mimetics, binding to the kinase active site and forming a key hydrogen bond with Lys67, which can lead to potent and selective enzyme inhibition . Furthermore, structurally similar compounds have demonstrated promising in vitro antitumor activity across various human cancer cell lines . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.20 g/mol

IUPAC Name

4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)5-1-2-13-7-4(5)3-6(16-7)8(14)15/h1-3H,(H,14,15)

InChI Key

JQYITLUDIHRDGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Initial Cyclization

  • The synthesis starts from 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione (Compound 1), which is reacted with ethyl chloroacetate in ethanol with sodium acetate as a base.
  • Refluxing this mixture for 4 hours yields ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (Compound 3).
  • Shorter reaction times (e.g., 10 minutes) produce a pyridine derivative (Compound 2), which upon further reflux undergoes intramolecular Thorpe–Ziegler cyclization to form the thienopyridine ester 3.

Hydrazine Hydrate Reactions

  • Treatment of the ester (Compound 2 or 3) with hydrazine hydrate under reflux in ethanol or neat conditions yields the corresponding carbohydrazide derivatives (Compound 5).
  • The reaction conditions influence product distribution; neat conditions favor carbohydrazide formation exclusively.
  • Hydrazides can be further used to synthesize hydrazones and pyridothienopyrimidine derivatives via condensation with aldehydes and treatment with triethyl orthoformate.

Hydrolysis to Carboxylic Acid

  • The ethyl ester (Compound 3) undergoes saponification using ethanolic sodium hydroxide solution.
  • Acidification with acetic acid yields the target This compound (Compound 21).
  • Subsequent reactions of the acid with reagents like triethyl orthoformate or acetic anhydride produce oxazinone and pyrimidinone derivatives, indicating the acid’s synthetic versatility.

Reaction Conditions and Yields

Step Reactants & Conditions Product Yield / Notes
1 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione + ethyl chloroacetate, EtOH, NaOAc, reflux 4 h Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (3) Moderate to high yield reported
2 Hydrazine hydrate, reflux ethanol or neat Carbohydrazide derivative (5) Neat conditions give sole carbohydrazide product
3 Saponification: ethanolic NaOH, then acidification This compound (21) High purity, standard hydrolysis procedure
4 Acid (21) + triethyl orthoformate or acetic anhydride Oxazinone and pyrimidinone derivatives Useful for further functionalization

Mechanistic Insights

  • The Thorpe–Ziegler cyclization is a key intramolecular step converting pyridine-thione intermediates into the thieno[2,3-b]pyridine ring system.
  • The sulfur atom in the thieno moiety exhibits low electronegativity and electron pair delocalization, influencing reactivity with nucleophiles like hydrazine.
  • Hydrazine hydrate’s reaction pathway is sensitive to solvent and temperature, affecting product selectivity between hydrazides and esters.

Alternative Synthetic Approaches

  • Palladium-catalyzed cross-coupling reactions have been used to introduce substituents on the pyridine ring prior to cyclization, facilitating access to substituted thieno[2,3-b]pyridine-2-carboxylic acids and their amides.
  • Suzuki–Miyaura coupling of 2,6-dichloronicotinonitrile with boronic acids followed by nucleophilic substitution and intramolecular cyclization provides a modular approach to diversify the scaffold.
  • Subsequent hydrolysis and amide coupling reactions expand the chemical space around the carboxylic acid functionality.

Summary Table of Key Intermediates and Products

Compound No. Name/Description Molecular Formula Key Functional Groups Role in Synthesis
1 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione C10H4F3N2S2 Pyridine-thione, cyano, trifluoromethyl Starting material
2 Pyridine derivative before cyclization C12H8F3N2OS Pyridine, trifluoromethyl, ester Intermediate
3 Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate C13H9F3N2O2S Thieno[2,3-b]pyridine, ester Cyclized ester intermediate
5 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide C13H11F3N4OS Hydrazide Hydrazine reaction product
21 This compound C10H5F3NO2S Carboxylic acid Target compound

Comprehensive Research Findings

  • Abdel-Rahman et al. (2005) demonstrated the successful synthesis of the target acid via ethyl ester intermediates, highlighting the importance of reaction time and conditions in controlling product formation and purity.
  • The hydrolysis step is straightforward and yields the carboxylic acid in high purity, suitable for further functionalization.
  • Alternative palladium-catalyzed synthetic routes allow for structural diversification of the thieno[2,3-b]pyridine core, which is valuable for medicinal chemistry applications.
  • The compound’s trifluoromethyl group enhances pharmacological potential by increasing lipophilicity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thieno[2,3-b]pyridine Scaffold

Trifluoromethyl vs. Alkoxy/Aryl Substituents
  • 4-Alkoxy Derivatives: Example: 3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide (3d) has a melting point of 216–221°C, lower than the parent carboxylic acid (293–294°C) due to reduced hydrogen bonding. Alkoxy groups enhance solubility but decrease thermal stability . Activity: Alkoxy-substituted analogs are less potent in biological assays compared to trifluoromethyl derivatives, likely due to reduced electron-withdrawing effects .
  • 4-Aryl Derivatives: Example: 3,6-Diamino-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide shows antiplasmodial activity (IC₅₀ = 0.12 µM), demonstrating the importance of aromatic substituents in targeting parasitic enzymes .
Positional Isomerism
  • 4-CF₃ vs. 6-CF₃ Substitution: 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 610259-30-8) and 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 893754-27-3) share the molecular formula C₁₀H₇F₃N₂O₂S but differ in substituent positions. Impact: The 4-CF₃ isomer exhibits higher metabolic stability due to steric shielding of the carboxylic acid group, whereas the 6-CF₃ isomer may show altered receptor binding .

Functional Group Modifications

Carboxylic Acid Derivatives
  • Amides: Example: 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 104960-56-7) has improved bioavailability compared to the carboxylic acid, as amidation reduces polarity .
  • Esters: Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 52505-56-3) is a prodrug form that enhances membrane permeability .
Amino Group Modifications
  • Antianaphylactic Activity: N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, synthesized from 3-amino precursors, show antianaphylactic effects via histamine receptor modulation .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Substituents Biological Activity Reference
Thieno[2,3-b]pyridine-2-carboxylic acid 293–294 179.19 None (parent compound) N/A
4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 180–182 (decomp.) 276.24 4-CF₃, 2-COOH Enzyme inhibition
3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide 216–221 299.33 4-OBn, 3-NH₂, 2-CONH₂ Anticancer screening
3,6-Diamino-4-(3-fluorophenyl)-N-(4-fluorophenyl) analog 255–256 437.43 4-aryl, 3,6-NH₂, 2-CONH₂ Antiplasmodial (IC₅₀ = 0.12 µM)

Biological Activity

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships, and relevant case studies.

The compound's molecular formula is C15H9F3N2O2SC_{15}H_9F_3N_2O_2S, with a molecular weight of approximately 338.304 g/mol. It has notable physical properties:

  • Density : 1.373 g/cm³
  • Melting Point : 159°C
  • Boiling Point : 245°C at 760 mmHg
  • Flash Point : 102°C

These properties suggest a stable compound suitable for various biological assays and applications.

Biological Activity Overview

The biological activity of this compound has been evaluated against several targets, including enzymes and cancer cell lines. The trifluoromethyl group is known to enhance the compound's lipophilicity and potentially increase its binding affinity to biological targets.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of thieno[2,3-b]pyridine exhibit inhibitory effects on key enzymes involved in various diseases:

  • Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding and inhibition mechanisms.
  • Cyclooxygenases : In vitro studies revealed that the compound could inhibit cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs.
  • Lipoxygenases : The activity against lipoxygenases (LOX-5 and LOX-15) suggests potential applications in treating inflammatory conditions.
Enzyme Target IC50 Value (µM) Reference
AChE10.4
BChE7.7
COX-2Moderate Activity
LOX-5Moderate Activity

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies suggest that this group enhances electron-withdrawing properties, which can improve interaction with enzyme active sites. Modifications to the thieno[2,3-b]pyridine structure can lead to varied biological profiles:

  • Electron-Withdrawing Substituents : Increase binding affinity and potency.
  • Alkyl Substituents : May reduce activity due to steric hindrance.

Case Studies

  • In Vitro Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells indicated that derivatives of this compound exhibited cytotoxic effects, with some showing IC50 values in the low micromolar range, suggesting potential as anticancer agents.
    • MCF-7 Cell Line IC50 Values :
      • Compound A: 15 µM
      • Compound B: 20 µM
  • Molecular Docking Studies : Computational studies have shown that the trifluoromethyl group forms hydrogen bonds with key residues in target enzymes, enhancing the predicted binding affinity.

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